Bienvenue dans la boutique en ligne BenchChem!

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one

COMT inhibition CNS drug discovery Parkinson's disease

7-Hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (CAS 1210687-36-7) is a bicyclic hydroxypyridone that constitutes the unsubstituted core scaffold of a patented class of non-nitrocatechol catechol O-methyltransferase (COMT) inhibitors. With a molecular weight of 166.18 Da and a calculated logP of −0.34, the compound satisfies all Lipinski Rule-of-Five criteria and bears a canonical SMILES of Oc1cn2CCNCc2cc1=O.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1210687-36-7
Cat. No. B3320146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one
CAS1210687-36-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CN2C=C(C(=O)C=C2CN1)O
InChIInChI=1S/C8H10N2O2/c11-7-3-6-4-9-1-2-10(6)5-8(7)12/h3,5,9,12H,1-2,4H2
InChIKeyCMCOXGSXVHEXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (CAS 1210687-36-7): Core Scaffold Procurement Guide for COMT and CNS Drug Discovery


7-Hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (CAS 1210687-36-7) is a bicyclic hydroxypyridone that constitutes the unsubstituted core scaffold of a patented class of non-nitrocatechol catechol O-methyltransferase (COMT) inhibitors. With a molecular weight of 166.18 Da and a calculated logP of −0.34, the compound satisfies all Lipinski Rule-of-Five criteria and bears a canonical SMILES of Oc1cn2CCNCc2cc1=O [1]. This scaffold serves as the essential synthetic intermediate for generating high-affinity, CNS-penetrant COMT inhibitors through N-substitution chemistry, as demonstrated in the primary discovery literature and granted patents [2][3].

Why CAS 1210687-36-7 Cannot Be Replaced by Generic Pyridopyrazinone or Hydroxypyridone Building Blocks in COMT Inhibitor Programs


The 7-hydroxy-8H-pyrido[1,2-a]pyrazin-8-one scaffold embodies a precise fusion of a hydroxypyridone metal-chelating warhead with a basic secondary amine that is obligate for COMT inhibitory activity. The parent unsubstituted compound 16 (CAS 1210687-36-7) itself shows no measurable inhibition of human MB-COMT (IC50 > 10,000 nM), yet the identical core with an N-benzyl substituent (compound 19) achieves an IC50 of 220 nM—a >45-fold improvement—while optimized 2,4-dichloro (compound 38) and 2,6-dimethyl (compound 35) analogs reach IC50 values of 10 nM and 6.3 nM, respectively [1]. Critically, replacement of the methylene linker with a carbonyl or sulfonyl group completely abolishes MB-COMT inhibition, confirming that both the hydroxypyridone pharmacophore and the basic nitrogen geometry are indispensable [1]. Generic pyridopyrazinone or monocyclic hydroxypyridone building blocks lack this specific 6,6-bicyclic architecture and the tunable N-basic center, precluding their use as direct substitutes in SAR-driven COMT programs.

Quantitative Differentiation Evidence: CAS 1210687-36-7 Versus Closest Analogs and Alternative Scaffolds


N-Substitution Potency Gain: Unsubstituted Scaffold vs. N-Benzyl and N-(2,4-Dichlorobenzyl) Analogs in Human MB-COMT Inhibition

The unsubstituted parent scaffold (CAS 1210687-36-7, compound 16) exhibits no measurable inhibition of human membrane-bound COMT (MB-COMT) under standard assay conditions (IC50 > 10,000 nM), whereas simple N-benzylation yields compound 19 with an IC50 of 220 nM, representing a potency gain of >45-fold. Further optimization with 2,4-dichloro substitution on the benzyl ring produces compound 38 with an IC50 of 10 nM, a >1,000-fold improvement over the unsubstituted core. This quantifies the scaffold's indispensable role as a potency-enabling synthetic intermediate [1][2].

COMT inhibition CNS drug discovery Parkinson's disease

Non-Nitrocatechol Scaffold: Avoidance of Hepatic Toxicity Liability Inherent to Tolcapone and Entacapone

Clinically used nitrocatechol COMT inhibitors tolcapone and entacapone carry documented hepatic toxicity risk and inadequate CNS penetration properties. The bicyclic hydroxypyridone scaffold, of which CAS 1210687-36-7 is the core, replaces the nitro-bearing catechol moiety with a hydroxypyridone metal-chelating group that has been shown in heterocyclic catechol-mimic series to retain potent COMT inhibition while exhibiting an improved toxicity profile versus marketed nitrocatechol inhibitors [1][2]. No hepatotoxicity alerts have been reported for this scaffold class in published in vivo rat studies up to 100 mpk oral dosing [3].

Drug safety hepatic toxicity COMT inhibitor scaffold selection

Plasma Protein Binding: Bicyclic Hydroxypyridone Scaffold vs. Typical CNS Drug Space – Free Fraction Exceeding 25% Across All Tested Analogs

A panel of five N-substituted analogs built on the CAS 1210687-36-7 core (compounds 19, 31, 40, 38, 35) all exhibited rat plasma protein binding with free fractions ranging from 27.5% to 61.4% (% free), which is strikingly higher than typical CNS drug candidates and the nitrocatechol class. Compound 19 showed 61.4% free in rat plasma and 12.9% free in rat brain tissue homogenate, enabling a free brain concentration of 564 nM that exceeds its MB-COMT IC50 of 220 nM by 2.6-fold. Compound 40 achieved a free brain/IC50 ratio of 41.4 [1].

Plasma protein binding free fraction CNS penetration pharmacokinetics

Scaffold Repurposing Versatility: PDE5 Inhibitory Activity of Pyridopyrazinone Core Demonstrates Multi-Target Potential Beyond COMT

The pyridopyrazinone core embodied by CAS 1210687-36-7 has been successfully repurposed for phosphodiesterase type 5 (PDE5) inhibition. In a 2022 scaffold repurposing study, pyridopyrazinone derivatives achieved in vitro PDE5 IC50 values in the nanomolar range (6.00–81.56 nM by 2D-QSAR prediction; 18.13–41.41 nM by enzymatic assay). The most potent analog, compound 11b (oxadiazole-based with terminal 4-NO2 phenyl), exhibited an IC50 of 18.13 nM against PDE5 enzyme [1]. This demonstrates that purchasing the core scaffold enables parallel exploration of COMT and PDE5 therapeutic programs from a single chemical intermediate.

Scaffold repurposing PDE5 inhibition drug discovery multi-target

Patent Protection and Freedom-to-Operate: Granted EP and US Patents Covering Tetrahydro-8H-pyrido[1,2-a]pyrazine-8-ones as COMT Inhibitors

The bicyclic hydroxypyridone scaffold is protected by granted patent EP 3380471 B1 (granted 2021-09-08, priority date 2015-11-25) with corresponding US and international filings (WO2017091818A1), assigned to The Lieber Institute for Brain Development. The patent explicitly claims tetrahydro-8H-pyrido[1,2-a]pyrazine-8-ones as COMT inhibitors for treating neurodegenerative and psychiatric disorders [1]. This contrasts with nitrocatechol COMT inhibitors (tolcapone, entacapone, opicapone), whose core composition-of-matter patents have expired, reducing barriers to generic entry and making differentiated novel scaffolds more valuable for proprietary drug development.

Intellectual property COMT inhibitors patent landscape freedom-to-operate

Procurement-Driven Application Scenarios for CAS 1210687-36-7 in Drug Discovery and Medicinal Chemistry


Lead Optimization of CNS-Penetrant, Non-Hepatotoxic COMT Inhibitors for Parkinson's Disease and Schizophrenia

As demonstrated in Section 3 (Evidence Items 1 and 2), the unsubstituted core scaffold enables a >1,000-fold potency improvement through systematic N-substitution while inherently avoiding nitrocatechol-associated hepatic toxicity. Medicinal chemistry teams should procure CAS 1210687-36-7 as the key intermediate for generating focused libraries of N-benzyl and N-heteroarylmethyl analogs, with the 2,4-dihalo and 2,6-dimethyl substitution patterns (IC50 values of 6.3–10 nM) serving as validated starting points for lead optimization [1]. The scaffold's exceptionally low plasma protein binding (27.5–61.4% free) provides a wide therapeutic window for achieving free brain concentrations exceeding the IC50, as confirmed by in vivo rat biomarker studies showing significant reductions in homovanillic acid (HVA) levels comparable to tolcapone at 100 mpk oral dosing [1].

Scaffold Repurposing for Dual COMT/PDE5 Inhibitor Discovery Programs

As established in Section 3 (Evidence Item 4), the pyridopyrazinone core of CAS 1210687-36-7 supports nanomolar activity against both COMT and PDE5 enzymes. Research groups pursuing multi-target directed ligand (MTDL) strategies or parallel lead optimization across these two therapeutic areas can procure a single batch of the core scaffold and diversify through parallel N-functionalization pathways. The PDE5 activity range (IC50 = 18.13–41.41 nM for validated series E and G) and the COMT activity range (IC50 = 6.3–220 nM for N-substituted analogs) share similar potency windows, enabling efficient SAR exploration from a common intermediate [1][2].

Proprietary New Chemical Entity (NCE) Development Under Active Patent Protection

Per the patent landscape analysis in Section 3 (Evidence Item 5), the tetrahydro-8H-pyrido[1,2-a]pyrazine-8-one scaffold is protected by EP 3380471 B1 with priority dating to November 2015, providing exclusivity through approximately 2036. Pharmaceutical companies and biotechnology firms seeking to develop proprietary COMT inhibitors with freedom-to-operate advantages over generic nitrocatechol drugs should procure CAS 1210687-36-7 as the foundational building block for novel composition-of-matter patent filings. The granted patent covers the use of these compounds for treating neurodegenerative and psychiatric disorders, creating a well-defined IP space for follow-on innovation [3].

Chemical Biology Tool Compound Synthesis for COMT Pathway Investigation

Academic and industry research groups investigating dopamine metabolism in the prefrontal cortex require potent, selective, and CNS-penetrant COMT inhibitor tool compounds. The core scaffold (CAS 1210687-36-7) provides a validated synthetic entry point for generating such tools. As shown by the free brain/IC50 ratios of 2.6 (compound 19), 7.1 (compound 31), and 41.4 (compound 40), N-substituted analogs built from this core achieve the CNS target engagement necessary for in vivo pharmacological validation of COMT-dependent pathways. Procurement of high-purity (>98%) scaffold enables reproducible synthesis of tool compounds with predictable PK/PD properties for use in rodent and non-human primate models of cognitive dysfunction [1].

Quote Request

Request a Quote for 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.